molecular formula C9H16O5S B1398026 2-Methyl-2-(oxane-4-sulfonyl)propanoic acid CAS No. 1017539-95-5

2-Methyl-2-(oxane-4-sulfonyl)propanoic acid

Cat. No.: B1398026
CAS No.: 1017539-95-5
M. Wt: 236.29 g/mol
InChI Key: RWDWRTRFMFPMBU-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxane-4-sulfonyl)propanoic acid is a zwitterionic buffer commonly used in biological and biochemical research. It is a derivative of propanoic acid and contains a sulfonic acid group and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxane-4-sulfonyl)propanoic acid involves several steps. One common method includes the reaction of 2-methylpropanoic acid with oxane-4-sulfonyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxane-4-sulfonyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonate esters

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-Methyl-2-(oxane-4-sulfonyl)propanoic acid is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:

    Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.

    Biology: Employed in cell culture media to provide a stable pH environment for cell growth.

    Medicine: Utilized in pharmaceutical formulations to enhance the stability and efficacy of drugs.

    Industry: Applied in the manufacturing of biochemical reagents and diagnostic kits.

Mechanism of Action

The buffering action of 2-Methyl-2-(oxane-4-sulfonyl)propanoic acid is due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. The sulfonic acid group acts as a proton donor, while the morpholine ring can accept protons, allowing the compound to neutralize both acids and bases.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholinoethanesulfonic acid (MES): Another zwitterionic buffer with similar applications in biological and biochemical research.

    3-(N-Morpholino)propanesulfonic acid (MOPS): A buffer with a similar structure but different buffering range.

Uniqueness

2-Methyl-2-(oxane-4-sulfonyl)propanoic acid is unique due to its specific buffering range and stability under various conditions. Its structure allows for effective buffering in both acidic and basic environments, making it versatile for a wide range of applications.

Properties

IUPAC Name

2-methyl-2-(oxan-4-ylsulfonyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5S/c1-9(2,8(10)11)15(12,13)7-3-5-14-6-4-7/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDWRTRFMFPMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)S(=O)(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017539-95-5
Record name 2-Methyl-2-(tetrahydro-pyran-4-sulfonyl)-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 166 g (0.63 mol) of 2-methyl-2-(tetrahydro-pyran-4-sulfonyl)-propionic acid ethyl ester in THF/water (4/1, 1.66 L) are added 50.5 g (1.26 mol) of NaOH pellets in portions over 20 min. The reaction is stirred at room temperature for 2.5 d. The organic solvent is removed under reduced pressure and the aqueous residue is diluted with water (2 L) and washed with DCM (2 L). The aqueous layer is acidified to pH 1-2 with concentrated HCl and then extracted with DCM (3×2 L). The acidic aqueous is further saturated with NaCl and extracted again with DCM (6×2 L). The combined organic extracts are concentrated under reduced pressure to give 123 g of 2-methyl-2-(tetrahydro-pyran-4-sulfonyl)-propionic acid as a white solid. Yield: 83%, ES-MS: m/z 235 [M−H]
Name
2-methyl-2-(tetrahydro-pyran-4-sulfonyl)-propionic acid ethyl ester
Quantity
166 g
Type
reactant
Reaction Step One
Name
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
1.66 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid
Reactant of Route 2
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid
Reactant of Route 3
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid
Reactant of Route 4
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid
Reactant of Route 5
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid
Reactant of Route 6
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid

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